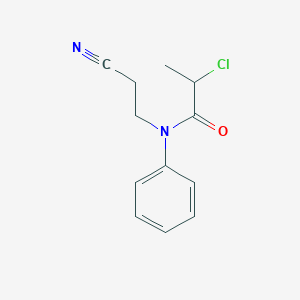

2-氯-N-(2-氰基乙基)-N-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide” likely belongs to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R’ is an organyl group .

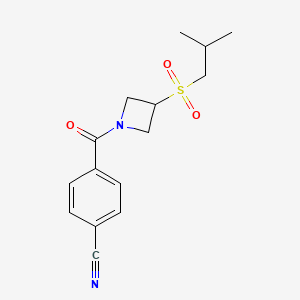

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide” would likely consist of a phenyl group attached to a propanamide backbone, with a cyanoethyl group and a chlorine atom also attached to the backbone .Chemical Reactions Analysis

As an amide, “2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide” would likely undergo reactions typical of this class of compounds. These might include hydrolysis under acidic or basic conditions, reactions with Grignard or organolithium reagents, and others .科学研究应用

合成与材料科学

合成与结构分析:已合成类似于 2-氯-N-(2-氰乙基)-N-苯基丙酰胺的化合物,并通过各种分析技术(如 X 射线衍射、红外、核磁共振和紫外-可见光谱)对其进行了表征。这些研究通常专注于理解分子结构、振动频率、化学位移和电子性质,这对于设计具有所需物理和化学性质的材料至关重要 (S. Demir 等人,2016)。

聚合物科学:已对使用类似化合物合成聚酰胺和聚酰亚胺进行了研究,证明了它们在制造具有高热稳定性、极性溶剂溶解性和用于先进技术应用的潜力的材料中的效用。这些材料因其机械性能和耐化学性而具有价值,使其适用于各种工业应用 (杨清平和林俊宏,1995)。

有机化学与催化

- 有机合成:已在有机合成的背景下探索了与 2-氯-N-(2-氰乙基)-N-苯基丙酰胺密切相关的化合物的反应性,它们作为复杂分子制备中的中间体。这些研究通常调查新颖的合成路线、反应机理以及可以提高反应效率和选择性的催化剂的开发 (Karel Vervisch 等人,2010)。

环境科学与毒理学

- 毒理学与环境影响:一些研究已经检查了含氯化合物的环境影响和毒性,包括它们在生态系统中的积累和对植物的潜在毒性。这些调查有助于了解使用此类化学品的生态后果,并指导更安全替代品的开发 (宋楠等人,2007)。

作用机制

Target of Action

The primary target of 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide is Protein Kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction .

Mode of Action

2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide acts as a potent and selective inhibitor of PKC . It binds to a site on the enzyme that is different from the ATP binding site, acting as a noncompetitive inhibitor .

Biochemical Pathways

PKC regulates various cellular activities in response to stimuli . By inhibiting PKC, 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide can affect these pathways and their downstream effects .

Result of Action

2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide has been shown to be effective against some viruses and tumor cells . It inhibits the growth of some cancer cells and has been shown to inhibit the replication of animal viruses such as influenza virus .

属性

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-10(13)12(16)15(9-5-8-14)11-6-3-2-4-7-11/h2-4,6-7,10H,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNHVRZRJLTKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CCC#N)C1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2764621.png)

![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2764626.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)

![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)

![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)